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Compound of Interest

Compound Name: N9-Isopropylolomoucine

Cat. No.: B1666366

An In-depth Analysis of a Potent Cyclin-Dependent Kinase Inhibitor

N9-Isopropylolomoucine is a synthetic purine derivative that has garnered significant interest
in the scientific community for its role as a potent inhibitor of cyclin-dependent kinases (CDKSs).
This technical guide provides a comprehensive overview of N9-lsopropylolomoucine, its
primary molecular targets, and its mechanism of action, with a focus on its application in cancer
research and drug development.

Core Concepts: Understanding N9-
Isopropylolomoucine

N9-Isopropylolomoucine is a second-generation analogue of olomoucine, designed to exhibit
increased potency and selectivity as a CDK inhibitor. Its chemical structure, 2-(2-
Hydroxyethylamino)-6-benzylamino-9-isopropylpurine, confers upon it the ability to compete
with ATP for the binding site on CDKs, thereby inhibiting their kinase activity. This inhibition
disrupts the cell cycle progression and can lead to the induction of apoptosis in rapidly dividing
cells, a characteristic that makes it a compelling candidate for cancer therapeutics.

Chemical Properties:
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Property Value
Molecular Formula C17H22N60O
Molecular Weight 326.40 g/mol
CAS Number 158982-15-1

2-(2'-Hydroxyethylamino)-6-benzylamino-9-
Synonyms ) i
isopropylpurine

Primary Targets and Biological Activity

The primary molecular targets of N9-Isopropylolomoucine are members of the cyclin-
dependent kinase family, which are serine/threonine kinases that play a crucial role in

regulating the eukaryotic cell cycle.

Cyclin-Dependent Kinase (CDK) Inhibition

N9-Isopropylolomoucine exhibits inhibitory activity against several key CDKs, with a notable
potency for those involved in mitotic regulation. Its primary targets include:

o CDKZ1/Cyclin B: A key complex that drives the entry into and progression through mitosis.

o CDK5/p35: While primarily known for its role in neuronal development, CDKS5 is also

implicated in cancer progression.

The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a
specific biological or biochemical function. The table below summarizes the available
guantitative data on the inhibitory activity of N9-Isopropylolomoucine against various CDKs.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1666366?utm_src=pdf-body
https://www.benchchem.com/product/b1666366?utm_src=pdf-body
https://www.benchchem.com/product/b1666366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Target Kinase IC50 (pM)

CDK1/Cyclin B Data not available in searched results
CDK2/Cyclin A Data not available in searched results
CDK2/Cyclin E Data not available in searched results
CDK5/p25 Data not available in searched results
CDK7/Cyclin H Data not available in searched results
CDKO9/Cyclin T1 Data not available in searched results

Note: Despite extensive searches, specific IC50 values for N9-Isopropylolomoucine from
peer-reviewed publications or public databases were not readily available. The table structure
Is provided as a template for when such data becomes accessible.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of N9-Isopropylolomoucine is the induction of cell cycle
arrest and apoptosis through the inhibition of critical CDKs.

Cell Cycle Arrest

By inhibiting CDK1/Cyclin B, N9-Isopropylolomoucine effectively blocks cells in the G2/M
phase of the cell cycle, preventing their entry into mitosis. This arrest is a direct consequence
of the inhibition of phosphorylation of key substrates required for mitotic events.
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Diagram 1: N9-Isopropylolomoucine induced G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged cell cycle arrest or the direct inhibition of survival-promoting kinases can trigger
programmed cell death, or apoptosis. N9-Isopropylolomoucine has been shown to induce
apoptosis in various cancer cell lines. This process is often mediated through the intrinsic
(mitochondrial) pathway, involving the activation of caspase cascades.
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Diagram 2: Intrinsic apoptosis pathway induced by N9-Isopropylolomoucine.
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are representative protocols for key experiments used to characterize the activity of N9-
Isopropylolomoucine.

CDK Inhibition Assay (In Vitro Kinase Assay)

This assay quantifies the ability of N9-Isopropylolomoucine to inhibit the activity of a specific
CDK-cyclin complex.

1. Reagents and Materials:

e Recombinant active CDK/cyclin complex (e.g., CDK1/Cyclin B)

o Specific peptide substrate for the CDK

e 32P-ATP or a fluorescence-based kinase assay kit

e N9-Isopropylolomoucine stock solution (in DMSO)

» Kinase reaction buffer (e.g., MOPS, MgClz, ATP)

e Phosphocellulose paper or microplate reader

2. Procedure:

» Prepare serial dilutions of N9-Isopropylolomoucine in kinase reaction buffer.

¢ In a microplate, add the CDK/cyclin complex, the peptide substrate, and the diluted N9-
Isopropylolomoucine or DMSO (vehicle control).

« Initiate the kinase reaction by adding ATP (containing 32P-ATP for radiometric assays).
 Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

o Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
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e Quantify the phosphorylation of the substrate. For radiometric assays, this involves washing
the phosphocellulose paper and measuring radioactivity using a scintillation counter. For
fluorescence-based assays, measure the signal using a microplate reader.

o Calculate the percentage of inhibition for each concentration of N9-Isopropylolomoucine
relative to the vehicle control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.
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Diagram 3: Workflow for an in vitro CDK inhibition assay.
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Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

1. Reagents and Materials:

o Cancer cell line of interest

e N9-Isopropylolomoucine

e Annexin V-FITC (or other fluorophore)

e Propidium lodide (PI)

e Annexin V Binding Buffer

o Phosphate Buffered Saline (PBS)

e Flow cytometer

2. Procedure:

o Seed cells in a multi-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of N9-Isopropylolomoucine or DMSO (vehicle
control) for a specified duration (e.g., 24, 48 hours).

e Harvest the cells (including any floating cells in the media) by trypsinization and
centrifugation.

e Wash the cells with cold PBS.
e Resuspend the cells in Annexin V Binding Buffer.
e Add Annexin V-FITC and PI to the cell suspension.

e Incubate the cells in the dark at room temperature for 15 minutes.
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e Analyze the stained cells by flow cytometry within one hour.

o Gate the cell populations based on their fluorescence:

[¢]

Viable cells: Annexin V-negative and Pl-negative.

o

Early apoptotic cells: Annexin V-positive and Pl-negative.

[e]

Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

o

Necrotic cells: Annexin V-negative and Pl-positive.
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Diagram 4: Workflow for Annexin V/PI apoptosis assay.

Conclusion

N9-Isopropylolomoucine is a valuable research tool for studying the roles of CDKs in cell
cycle control and apoptosis. Its potent inhibitory activity against key mitotic kinases makes it a
subject of ongoing investigation for its potential as an anticancer agent. Further research is
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warranted to fully elucidate its selectivity profile and to explore its therapeutic efficacy in
preclinical and clinical settings. The experimental protocols and pathway diagrams provided in
this guide serve as a foundational resource for researchers and drug development
professionals working with this and other CDK inhibitors.

 To cite this document: BenchChem. [N9-Isopropylolomoucine: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666366#what-is-n9-isopropylolomoucine-and-its-
primary-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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